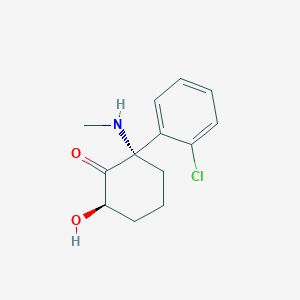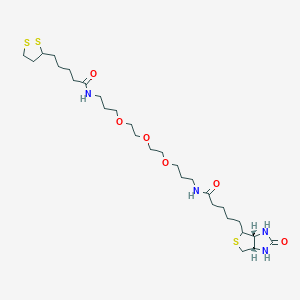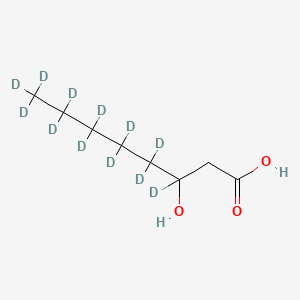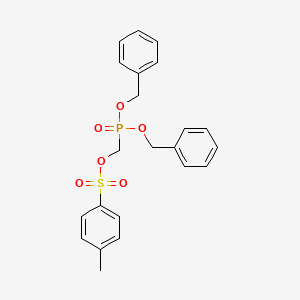
Nolatrexed-d4 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nolatrexed-d4 Dihydrochloride is a novel folate-based inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis . This compound has shown significant activity against various rodent and human tumor cell lines in vitro and selected tumor models in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A new synthetic method for Nolatrexed-d4 Dihydrochloride involves three main steps. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide . The final Ullmann reaction employs potassium carbonate instead of sodium hydride, significantly reducing the amount of copper catalysts required . Sodium sulfide solution is used to efficiently remove copper under neutral conditions, ensuring high yield and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Nolatrexed-d4 Dihydrochloride primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium peroxydisulfate, sodium methoxide, potassium carbonate, and sodium sulfide . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Nolatrexed-d4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit tumor growth in various cancer cell lines.
Medicine: Explored in clinical trials for its efficacy in treating advanced malignancies, including hepatocellular carcinoma and acute lymphoblastic leukemia
Industry: Utilized in the development of new anticancer drugs and therapies.
Wirkmechanismus
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, the enzyme responsible for the terminal step in the de novo synthesis of thymidine nucleotides . By binding to the folate-binding site of the enzyme, it prevents the formation of thymidine monophosphate from deoxyuridine monophosphate, thereby inhibiting DNA synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raltitrexed: Another folate-based thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase.
Uniqueness
Nolatrexed-d4 Dihydrochloride is unique due to its non-classical structure, which lacks a glutamate moiety, reducing its susceptibility to catabolic degradation and enhancing its specificity for thymidylate synthase . This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C14H12N4OS |
|---|---|
Molekulargewicht |
288.36 g/mol |
IUPAC-Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI-Schlüssel |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

